molecular formula C20H14BrN3O6 B5978163 N'-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide

N'-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide

Cat. No.: B5978163
M. Wt: 472.2 g/mol
InChI Key: QGAUCXOJTPDQCB-AFPJDJCSSA-N
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Description

N’-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group on the phenyl ring, along with a naphtho[2,3-b][1,4]dioxine moiety.

Preparation Methods

The synthesis of N’-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide typically involves the condensation reaction between 3-bromo-2-hydroxy-5-nitrobenzaldehyde and 2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: It has potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly as an anticancer agent.

    Industry: It can be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as DNA and proteins. This interaction can lead to the inhibition of key enzymes and pathways involved in cell proliferation and survival, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar compounds include:

These compounds share similar structural features but differ in their specific substituents and moieties, which can lead to differences in their chemical reactivity and biological activities.

Properties

IUPAC Name

N-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O6/c21-15-8-14(24(27)28)5-13(19(15)25)9-22-23-20(26)18-10-29-16-6-11-3-1-2-4-12(11)7-17(16)30-18/h1-9,18,25H,10H2,(H,23,26)/b22-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAUCXOJTPDQCB-AFPJDJCSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC3=CC=CC=C3C=C2O1)C(=O)NN=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC3=CC=CC=C3C=C2O1)C(=O)N/N=C\C4=C(C(=CC(=C4)[N+](=O)[O-])Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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